Lipophilicity (XLogP3) Differential: N-Benzyl Derivative vs. Des-Benzyl Primary Amine Analog
N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine exhibits a computed XLogP3 of 1.7, compared to −0.3 for its closest structural analog, (3-methylisoxazol-5-yl)methanamine (CAS 154016-55-4), which lacks the N-benzyl substituent [1][2]. This represents a net lipophilicity increase of 2.0 log units, indicating approximately 100-fold greater predicted partitioning into octanol relative to the des-benzyl comparator. The XLogP3 value of 1.7 places the compound within the favorable range for oral drug-like space (typically XLogP 1–3) and above the threshold generally associated with adequate passive membrane permeability, whereas the comparator's XLogP3 of −0.3 falls below this range and predicts poor passive diffusion across lipid bilayers [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | (3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4): XLogP3 = −0.3 |
| Quantified Difference | ΔXLogP3 = +2.0 log units (≈100-fold increase in predicted octanol/water partitioning) |
| Conditions | PubChem computed property; XLogP3-AA algorithm, PubChem release 2025.09.15 for target; PubChem release 2025.04.14 for comparator |
Why This Matters
For procurement decisions in drug discovery programs, this 2.0 log unit lipophilicity gain predicts substantially different membrane permeability and oral absorption behavior, making the N-benzyl derivative categorically more suitable for cell-permeable probe and lead compound design than its des-benzyl analog.
- [1] PubChem. N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine, CID 53421627. Computed Properties: XLogP3-AA = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53421627 View Source
- [2] PubChem. (3-Methylisoxazol-5-yl)methanamine, CID 16481072. Computed Properties: XLogP3-AA = −0.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16481072 View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
